3-Epicabraleadiol
Overview
Description
3-Epicabraleadiol is a triterpenoid compound identified among other triterpenoids isolated from natural sources such as the nonsaponifiable lipid (NSL) of camellia (Camellia japonica L.) seed oil. Triterpenoids like 3-Epicabraleadiol are known for their biological activities, including their inhibitory effects on viruses and potential health benefits (Akihisa et al., 2004).
Synthesis Analysis
Synthetic approaches to compounds similar to 3-Epicabraleadiol often involve complex organic synthesis routes, including cycloaddition reactions and the strategic use of chiral catalysts to achieve desired stereochemistry. For example, enantioselective syntheses of structurally related compounds have been achieved through innovative synthetic routes, highlighting the complexity and efficiency required in synthesizing such molecules (Denmark & Herbert, 2000).
Molecular Structure Analysis
The molecular structure of triterpenoids, including 3-Epicabraleadiol, is characterized by multiple rings and stereocenters, making them a subject of interest in structural biology. Techniques such as X-ray crystallography have been pivotal in elucidating the complex structures of similar compounds, confirming their configuration and guiding synthetic efforts (Santos et al., 1998).
Scientific Research Applications
Inhibitory Effects on Epstein–Barr Virus Activation
- Scientific Field : Virology and Oncology .
- Summary of Application : 3-Epicabraleadiol, along with other triterpenoids, has been found to have inhibitory effects on the activation of the Epstein–Barr virus (EBV), a human herpesvirus associated with various types of cancers .
- Methods of Application : The triterpenoids were isolated from the nonsaponifiable lipid (NSL) of the seed oil of the camellia (Camellia japonica L.; Theaceae). Their inhibitory effects on EBV were evaluated by measuring their effects on the induction of Epstein–Barr virus early antigen (EBV-EA) by 12-O-tetradecanoylphorbol-13-acetate (TPA) in Raji cells .
- Results or Outcomes : Three compounds, including 3-Epicabraleadiol, showed potent inhibitory effects against EBV-EA induction .
Triterpenoid Saponin Biosynthesis in Cyclocarya Paliurus
- Scientific Field : Plant Biochemistry .
- Summary of Application : 3-Epicabraleadiol is involved in the biosynthesis of triterpenoid saponins in Cyclocarya paliurus, a native rare dicotyledonous plant in China known for its medicinal properties .
- Methods of Application : The study involved the functional characterization of oxidosqualene cyclases (OSCs), which are enzymes that generate triterpenoid skeletons. Among the OSCs studied, one (CpalOSC6) was found to catalyze 2,3;22,23-dioxidosqualene to form 3-Epicabraleadiol .
- Results or Outcomes : The study uncovered key genes involved in the biosynthesis of triterpenoid saponins in C. paliurus, which could be applied to produce key triterpenoid saponins in the future via a synthetic strategy .
properties
IUPAC Name |
(3S,5R,8R,9R,10R,13R,14R,17S)-17-[(2S,5S)-5-(2-hydroxypropan-2-yl)-2-methyloxolan-2-yl]-4,4,8,10,14-pentamethyl-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H52O3/c1-25(2)21-12-17-29(7)22(27(21,5)15-13-23(25)31)10-9-19-20(11-16-28(19,29)6)30(8)18-14-24(33-30)26(3,4)32/h19-24,31-32H,9-18H2,1-8H3/t19-,20+,21+,22-,23+,24+,27+,28-,29-,30+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RQBNSDSKUAGBOI-VVGBCXFDSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2CCC3(C(C2(CCC1O)C)CCC4C3(CCC4C5(CCC(O5)C(C)(C)O)C)C)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@]12CC[C@@H]([C@H]1CC[C@H]3[C@]2(CC[C@@H]4[C@@]3(CC[C@@H](C4(C)C)O)C)C)[C@@]5(CC[C@H](O5)C(C)(C)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H52O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
460.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
CID 21575463 |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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